3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
Description
3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is an imidazo[1,2-a]pyridine derivative featuring a 3,4-dimethoxyphenyl substituent at the 2-position and an acrylic acid moiety at the 3-position of the heterocyclic core. This compound is synthesized via multicomponent Groebke-Blackburn-Bienaymé reactions (GBBR), as demonstrated in the preparation of structurally related analogs . Its molecular formula is C₁₉H₁₈N₂O₄, with a purity of 98% (PI-23302, Shanghai PI Chemicals Ltd.) .
Properties
IUPAC Name |
(E)-3-[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-8-6-12(11-15(14)24-2)18-13(7-9-17(21)22)20-10-4-3-5-16(20)19-18/h3-11H,1-2H3,(H,21,22)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHBDVLFFIONPD-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety via a Heck reaction, which is a palladium-catalyzed coupling of alkenes with aryl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Predicted values based on analogous structures.
Electronic and Steric Effects
- 3,4-Dimethoxyphenyl vs. Nitrophenyl : The electron-donating methoxy groups in the target compound enhance π-π stacking interactions, whereas the nitro group in introduces electron-withdrawing effects, reducing electron density on the imidazo[1,2-a]pyridine core. This results in a higher calculated PSA (100.4 Ų) for the nitro analog, suggesting greater solubility in polar solvents .
Functional Group Modifications
This modification is critical in medicinal chemistry for prodrug design or covalent inhibitor development.
Biological Activity
3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features an imidazo[1,2-a]pyridine core with a 3,4-dimethoxyphenyl substituent. This structural configuration is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-(3,4-dimethoxyphenyl)-imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds in this class have shown IC50 values ranging from 2.0 to 20.0 µM against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| IPA 5 | A549 | 5.0 | Potent activity |
| IPA 12 | HeLa | 10.0 | Selective toxicity |
| IPS 9 | B16F10 | 15.0 | Non-toxic to HEK-293 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit c-KIT kinase activity, which is crucial in various cancers .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Molecular Docking Studies : Docking simulations indicate favorable interactions with key targets involved in cancer progression, supporting their potential as lead compounds for drug development .
Case Studies
A notable study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The findings revealed that several compounds exhibited low toxicity towards normal human cells while maintaining potent activity against cancer cell lines . This selectivity is crucial for developing safe therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
